molecular formula C8H7NO4 B8222904 5-(Hydroxymethyl)-2-nitrobenzaldehyde

5-(Hydroxymethyl)-2-nitrobenzaldehyde

Cat. No.: B8222904
M. Wt: 181.15 g/mol
InChI Key: CSLXJHNZCUHSKM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-nitrobenzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-nitrobenzaldehyde typically involves the nitration of 5-(Hydroxymethyl)benzaldehyde. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzaldehyde ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow nitration processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems to control the reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 5-(Hydroxymethyl)-2-aminobenzaldehyde.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-2-nitrobenzaldehyde.

    Reduction: 5-(Hydroxymethyl)-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-nitrobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-2-nitrobenzaldehyde is unique due to the presence of both a hydroxymethyl and a nitro group on the benzaldehyde ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

5-(hydroxymethyl)-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLXJHNZCUHSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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